Morforex
Overview
Description
Morforex, also known as N-morpholinoethylamphetamine, is a chemical compound that belongs to the class of substituted amphetamines. It is an anorectic agent, meaning it suppresses appetite. This compound was never marketed, but it is known to produce amphetamine as an active metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morforex involves the reaction of amphetamine with N-Chloroethylmorpholine in the presence of isopropyl alcohol as a solvent . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
While there is no industrial production of this compound due to its lack of market approval, the synthesis method mentioned above can be scaled up for larger batch production if needed. The process would involve standard industrial organic synthesis techniques, including purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Morforex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amphetamine derivatives and other substituted morpholine compounds.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of substituted amphetamines.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Explored for its potential use as an appetite suppressant, although it was never marketed.
Industry: Potential applications in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
Morforex exerts its effects primarily through the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the nervous system, leading to appetite suppression and increased alertness .
Comparison with Similar Compounds
Similar Compounds
Fenethylline: Another substituted amphetamine with stimulant properties.
Phenmetrazine: An anorectic agent with a similar mechanism of action.
Uniqueness
Morforex is unique in its specific chemical structure, which includes a morpholine ring. This structural feature distinguishes it from other substituted amphetamines and contributes to its specific pharmacological profile.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(13-15-5-3-2-4-6-15)16-7-8-17-9-11-18-12-10-17/h2-6,14,16H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEKMORYCCULAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866035 | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41152-17-4 | |
Record name | N-(1-Methyl-2-phenylethyl)-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41152-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morforex [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041152174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORFOREX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9J6ITY8UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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